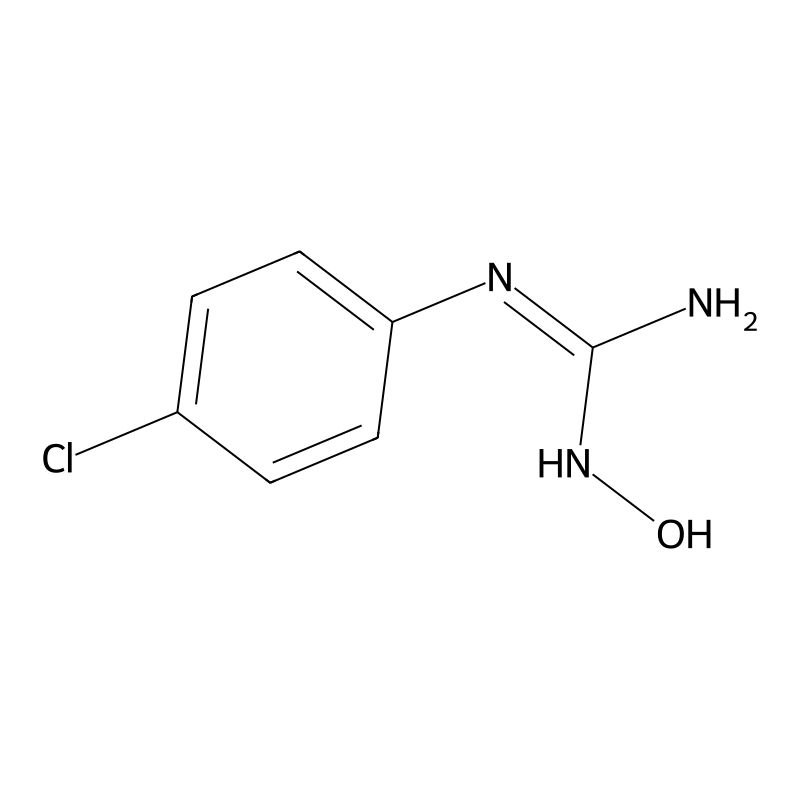

N-(Chlorophenyl)-N'-hydroxyguanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-(Chlorophenyl)-N'-hydroxyguanidine is an organic compound classified under chlorobenzenes. Its chemical formula is C₇H₈ClN₃O, and it features a hydroxyl group attached to the guanidine structure, which enhances its reactivity and potential biological activity. The compound is recognized for its role in various

- Oxidation Reactions: This compound can undergo oxidation, particularly by microsomal cytochrome P450 enzymes, leading to the formation of nitrogen oxides and other derivatives such as N-(4-chlorophenyl)urea .

- Nitric Oxide Formation: During its oxidation, N-(Chlorophenyl)-N'-hydroxyguanidine can act as a nitric oxide donor, which has implications in various biological systems .

The biological activity of N-(Chlorophenyl)-N'-hydroxyguanidine is primarily linked to its ability to release nitric oxide, a crucial signaling molecule in many physiological processes. Nitric oxide plays a significant role in:

- Vasodilation: It helps in the relaxation of blood vessels, thereby influencing blood pressure.

- Neurotransmission: Nitric oxide acts as a neurotransmitter in the nervous system.

- Immune Response: It is involved in the immune response by modulating the activity of immune cells.

Research indicates that compounds similar to N-(Chlorophenyl)-N'-hydroxyguanidine can exhibit cytotoxic effects against certain cancer cell lines, making them of interest in cancer research .

The synthesis of N-(Chlorophenyl)-N'-hydroxyguanidine can be achieved through various methods:

- Direct Reaction: Hydroxylamine can react with chlorinated phenyl derivatives in the presence of guanidine to yield N-(Chlorophenyl)-N'-hydroxyguanidine.

- Oxidative Processes: Oxidation of N-hydroxyguanidine derivatives using specific oxidizing agents can also produce this compound .

N-(Chlorophenyl)-N'-hydroxyguanidine has several applications:

- Pharmaceutical Development: Due to its nitric oxide releasing properties, it is studied for potential therapeutic uses in cardiovascular diseases and other conditions where modulation of nitric oxide levels is beneficial.

- Research Tool: It serves as a model compound for studying the mechanisms of nitric oxide production and its biological effects.

Studies have shown that N-(Chlorophenyl)-N'-hydroxyguanidine interacts with various biological systems, particularly through its nitric oxide releasing capabilities. These interactions are crucial for understanding its pharmacological effects and potential side effects when used therapeutically. Research has focused on how this compound influences cellular signaling pathways and its interactions with enzymes involved in nitric oxide synthesis .

Several compounds share structural or functional similarities with N-(Chlorophenyl)-N'-hydroxyguanidine. Here are some examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Hydroxyguanidine | Guanidine derivative | Lacks chlorinated phenyl group; primarily studied for its role as a nitric oxide donor. |

| N-(4-Chlorophenyl)urea | Urea derivative | Formed from the oxidation of N-(Chlorophenyl)-N'-hydroxyguanidine; exhibits different biological activities. |

| N,N-Diethyl-N'-hydroxyguanidine | Guanidine derivative | Affects different biological pathways; used in studies related to drug metabolism. |

Uniqueness

N-(Chlorophenyl)-N'-hydroxyguanidine stands out due to its specific chlorinated phenyl group, which influences its solubility and reactivity compared to similar compounds. Its ability to release nitric oxide while being part of a guanidine structure makes it particularly interesting for pharmacological research.